molecular formula C23H21ClF2N4O3S B607257 N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide CAS No. 1581764-31-9

N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide

Cat. No. B607257
M. Wt: 506.95
InChI Key: JSKJFDXTKYWPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EBI-907 is a highly potent and orally efficacious B-RafV600E inhibitor. EBI-907 displays a low single-digit nanomolar activity (IC50 = 4.9 nM), which is >10-fold more potent than Vemurafenib (IC50 = 59 nM). EBI-907 also exhibits high potency in selectively inhibiting the proliferation of BRAF (V600E)-dependent cell lines (A375 and Colo205) and cellular Erk phosporylation, with superior activity to Vemurafenib. EBI-907, displaying potent activity against a number of important oncogenic kinases including BRK, FGFR1, c-Kit, and PDGFRb.

Scientific research applications

Cytotoxic Activity

  • A study by Ghorab et al. (2015) demonstrates the use of sulfonamide derivatives in cancer research. They synthesized compounds with structures similar to the specified chemical, showing potent cytotoxic activity against breast and colon cancer cell lines. One compound, in particular, exhibited significant potency against breast cancer cells (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Molecular Structure Analysis

  • Research by Ohba et al. (2012) explored derivatives of 4-fluoro-5-sulfonylisoquinoline, which are structurally related to the requested compound. This study focused on the molecular conformations and the interactions within these molecules, providing insights into their chemical behavior and potential applications (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Herbicidal Activity

  • A study by Moran (2003) investigated compounds with structures similar to the specified chemical for their herbicidal activity. They found that these compounds exhibit excellent herbicidal properties against a broad spectrum of vegetation at low application rates. This highlights the potential agricultural applications of such chemicals (Moran, 2003).

Antimicrobial and Antiproliferative Activities

  • Studies have also explored the antimicrobial and antiproliferative activities of similar sulfonamide derivatives. Patel and Patel (2010) synthesized compounds with potential antibacterial and antifungal properties (Patel & Patel, 2010). Additionally, Mert et al. (2014) reported on the synthesis of pyrazole-sulfonamide derivatives, demonstrating promising antitumor activities against specific cell lines (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

properties

CAS RN

1581764-31-9

Product Name

N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide

Molecular Formula

C23H21ClF2N4O3S

Molecular Weight

506.95

IUPAC Name

N-(2-chloro-3-(1-cyclopropyl-8-methoxy-3H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl)-3-fluoropropane-1-sulfonamide

InChI

InChI=1S/C23H21ClF2N4O3S/c1-33-18-10-14-13(11-27-23-20(14)22(28-29-23)12-3-4-12)9-15(18)19-16(26)5-6-17(21(19)24)30-34(31,32)8-2-7-25/h5-6,9-12,30H,2-4,7-8H2,1H3,(H,27,28,29)

InChI Key

JSKJFDXTKYWPAH-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1C3=C(F)C=CC(NS(CCCF)(=O)=O)=C3Cl)C=NC4=C2C(C5CC5)=NN4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

EBI-907;  EBI 907;  EBI907;  CAS# 1581764-31-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide
Reactant of Route 2
N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide
Reactant of Route 4
N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide
Reactant of Route 5
N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide
Reactant of Route 6
N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide

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